molecular formula C22H37NO B14184151 N-(2-Phenylethyl)tetradecanamide CAS No. 858481-62-6

N-(2-Phenylethyl)tetradecanamide

Cat. No.: B14184151
CAS No.: 858481-62-6
M. Wt: 331.5 g/mol
InChI Key: ANKKFXJHCGAFIY-UHFFFAOYSA-N
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Description

N-(2-Phenylethyl)tetradecanamide: is a fatty amide compound with the molecular formula C22H37NO It is characterized by a long hydrocarbon chain (tetradecane) attached to an amide group, which is further connected to a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Phenylethyl)tetradecanamide typically involves the reaction of tetradecanoic acid with 2-phenylethylamine. The reaction is carried out under conditions that facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions ensures consistency and cost-effectiveness in industrial production.

Chemical Reactions Analysis

Types of Reactions: N-(2-Phenylethyl)tetradecanamide undergoes various chemical reactions, including:

    Oxidation: The hydrocarbon chain can be oxidized to introduce functional groups such as hydroxyl or carboxyl groups.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Hydroxylated or carboxylated derivatives of this compound.

    Reduction: N-(2-Phenylethyl)tetradecylamine.

    Substitution: Various substituted phenylethyl derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-Phenylethyl)tetradecanamide has several applications in scientific research, including:

    Chemistry: Used as a model compound to study amide bond formation and reactivity.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of N-(2-Phenylethyl)tetradecanamide involves its interaction with specific molecular targets and pathways. The phenylethyl group may interact with receptors or enzymes, modulating their activity. The long hydrocarbon chain can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems. The amide bond provides stability and resistance to hydrolysis, ensuring the compound’s persistence in various environments.

Comparison with Similar Compounds

    N-(2-Phenylethyl)hexadecanamide: Similar structure with a hexadecane chain instead of tetradecane.

    N-(2-Phenylethyl)dodecanamide: Similar structure with a dodecane chain instead of tetradecane.

    N-(2-Phenylethyl)octadecanamide: Similar structure with an octadecane chain instead of tetradecane.

Uniqueness: N-(2-Phenylethyl)tetradecanamide is unique due to its specific chain length, which influences its physical and chemical properties. The tetradecane chain provides a balance between hydrophobicity and solubility, making it suitable for various applications. Additionally, the phenylethyl group offers potential for functionalization and interaction with biological targets, enhancing its versatility in research and industrial applications.

Properties

CAS No.

858481-62-6

Molecular Formula

C22H37NO

Molecular Weight

331.5 g/mol

IUPAC Name

N-(2-phenylethyl)tetradecanamide

InChI

InChI=1S/C22H37NO/c1-2-3-4-5-6-7-8-9-10-11-15-18-22(24)23-20-19-21-16-13-12-14-17-21/h12-14,16-17H,2-11,15,18-20H2,1H3,(H,23,24)

InChI Key

ANKKFXJHCGAFIY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCC1=CC=CC=C1

Origin of Product

United States

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